molecular formula C12H9FO B3126682 1-(6-Fluoronaphthalen-2-yl)ethanone CAS No. 33627-02-0

1-(6-Fluoronaphthalen-2-yl)ethanone

Cat. No.: B3126682
CAS No.: 33627-02-0
M. Wt: 188.2 g/mol
InChI Key: TXXWLEREQYRORU-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Advanced Organic Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are crucial building blocks in organic synthesis. Their rigid, planar structure and extended π-electron system endow them with unique optical and electronic properties, making them valuable in materials science for applications like organic light-emitting diodes (OLEDs). nih.gov In the realm of medicine and pharmaceuticals, the naphthalene scaffold is a common feature in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, anticancer, antiviral, and antimicrobial effects. thieme-connect.comthieme-connect.com

The synthesis of substituted naphthalenes is a dynamic area of research, with numerous strategies developed to construct this aromatic core. nih.gov These methods often involve metal-catalyzed reactions (using palladium, copper, rhodium, etc.), Lewis acid-catalyzed transformations, and various types of annulation reactions. thieme-connect.comthieme-connect.com The ability to functionalize the naphthalene ring with regioselective control is critical for tuning the properties of the final products for their intended applications in medicinal chemistry and materials science. nih.gov

The Role of Fluoroaryl Ketones as Versatile Synthetic Intermediates

Fluoroaryl ketones, a class of compounds featuring a ketone group attached to a fluorine-containing aromatic ring, are highly valuable as versatile synthetic intermediates. The presence of fluorine can significantly alter the physicochemical and biological properties of molecules. researchgate.netscispace.com Fluoroalkyl ketones are recognized as important structural motifs in many bioactive molecules and functional materials. researchgate.net

These ketones serve as precursors for a diverse range of other fluorine-containing compounds. researchgate.net However, their synthesis can be challenging. The strong electron-withdrawing nature of the fluoroalkyl or fluoroaryl group can affect the stability and reactivity of the ketone. researchgate.net Modern synthetic chemistry has seen the development of numerous catalytic methods to access these compounds efficiently, including techniques like photocatalysis and the use of specialized fluorinating reagents such as Selectfluor®. researchgate.netorganic-chemistry.org

Structural and Electronic Considerations of Fluorine Substitution on Aromatic Systems

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces profound changes to the molecule's structural and electronic properties. Fluorine is the most electronegative element, leading to a strong carbon-fluorine (C-F) bond and a significant inductive electron-withdrawing effect (σ-withdrawing). acs.orgcsbsju.edu This effect can create a net positive charge on the carbon atom attached to the fluorine, which can influence the molecule's reactivity. acs.orgnih.gov

Furthermore, incorporating fluorine often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance the bioavailability of a drug by improving its ability to cross cell membranes. wikipedia.org The strength of the C-F bond also contributes to increased metabolic stability, as it is less susceptible to cleavage by metabolic enzymes, potentially prolonging the drug's half-life. wikipedia.org

Physicochemical Properties of 1-(6-Fluoronaphthalen-2-yl)ethanone

The specific properties of this compound are detailed below, derived from available chemical data.

PropertyValue
CAS Number 33627-02-0
Molecular Formula C₁₂H₉FO
Molecular Weight 188.201 g/mol
Canonical SMILES CC(=O)c1ccc2cc(F)ccc2c1
InChI Key TXXWLEREQYRORU-UHFFFAOYSA-N
Purity ≥97.0%

Data sourced from Fluorochem. fluorochem.co.uk

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established reactions in organic chemistry. A common and plausible route would be the Friedel-Crafts acylation of 2-fluoronaphthalene (B33398). In this reaction, 2-fluoronaphthalene would be treated with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride.

The reactivity of this compound is dictated by its functional groups: the ketone, the fluorinated naphthalene ring system, and the methyl group of the acetyl moiety. The ketone can undergo typical reactions such as reduction to an alcohol, conversion to an imine, or α-halogenation. The aromatic rings can undergo further electrophilic substitution, with the position of substitution influenced by the existing acetyl and fluoro groups.

Potential Research Applications

Given the properties of related compounds, this compound holds potential as a valuable intermediate in several areas of research:

Medicinal Chemistry: As a fluoroaromatic ketone, it can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. Naphthalene derivatives are known for a wide range of biological effects, and the inclusion of fluorine can enhance properties like metabolic stability and cell membrane permeability. nih.govwikipedia.org

Materials Science: The fluoronaphthalene core is a component of interest for creating materials with specific optical and electronic properties. nih.gov This compound could be used as a precursor for polymers or small molecules intended for use in electronic devices.

Chemical Biology: Fluorinated analogues of natural products or drugs are often used as probes to study biological processes. The fluorine atom can be a useful label for ¹⁹F NMR spectroscopy studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-fluoronaphthalen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXWLEREQYRORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1 6 Fluoronaphthalen 2 Yl Ethanone

Reactivity of the Carbonyl Moiety

The carbonyl group in 1-(6-Fluoronaphthalen-2-yl)ethanone is a key center for chemical reactions. It consists of a carbon atom double-bonded to an oxygen atom, creating a polar bond that makes the carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. youtube.com The rate and reversibility of this reaction depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles like organometallic reagents (e.g., Grignard reagents) result in irreversible additions, while weaker nucleophiles lead to reversible reactions. masterorganicchemistry.com For instance, the addition of hydrogen cyanide to a ketone forms a cyanohydrin. libretexts.org

The reactivity of the ketone is influenced by both electronic and steric factors. libretexts.org The fluorine atom in this compound, being an electron-withdrawing group, is expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.

Reductions and Oxidations of the Carbonyl Group

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.org The general mechanism starts with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The rate-determining step is the migration of a substituent from the ketone to the peroxide oxygen. wikipedia.org

The migratory aptitude of the substituents plays a crucial role in determining the regioselectivity of the Baeyer-Villiger oxidation. organic-chemistry.org Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. organic-chemistry.org For aryl ketones, the aryl group typically migrates in preference to a methyl group. Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield 6-fluoronaphthalen-2-yl acetate.

Recent advancements have explored the use of biocatalysts, such as Baeyer-Villiger monooxygenases (BVMOs), for this transformation. nih.govrsc.org These enzymes can offer high enantioselectivity and regioselectivity under mild, environmentally friendly conditions. nih.gov Additionally, electrochemical methods are being developed to perform Baeyer-Villiger oxidations using water as the oxygen source, which could provide a more sustainable alternative to traditional peroxide reagents. nih.gov

Beyond the Baeyer-Villiger oxidation, other oxidative transformations of ketones are possible, although less common for simple ketones like this compound. Under harsh conditions, cleavage of the carbon-oxygen double bond can occur, but this is not a typical synthetic route.

Enolization and Enolate Chemistry

Ketones that have a proton on the α-carbon can exist in equilibrium with their enol tautomers. pitt.edu This process, known as enolization, can be catalyzed by either acid or base. pitt.edu The enol form, with its carbon-carbon double bond, is nucleophilic and can react with various electrophiles. pitt.edu

In the presence of a base, the α-proton can be removed to form an enolate anion. masterorganicchemistry.com Enolates are potent nucleophiles due to the delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com The formation and reactivity of enolates are central to many carbon-carbon bond-forming reactions in organic synthesis. bham.ac.uk

For this compound, the methyl group provides three α-protons that can be abstracted to form the corresponding enolate. This enolate can then participate in reactions such as alkylation and aldol (B89426) condensations. pitt.edu The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the ketone is unsymmetrical. ucsb.edu

Catalytic Enantioselective Additions to Fluoroaryl Ketones (e.g., organoboron reagents)

The development of catalytic enantioselective methods for the addition of nucleophiles to ketones is a significant area of research, as it provides access to chiral tertiary alcohols. nih.govnih.gov Organoboron reagents have emerged as effective nucleophiles in such transformations. nih.govadelphi.edu

Studies have shown that the catalytic enantioselective addition of allyl- and allenylboron reagents to fluorine-substituted ketones can be achieved with high yields and enantioselectivities. nih.govnih.govadelphi.edu These reactions are often facilitated by chiral catalysts, and non-bonding interactions, such as those involving the fluorine atom, can play a crucial role in controlling the stereochemical outcome. nih.govnih.gov The presence of the fluoroaryl group in this compound makes it a suitable substrate for these types of reactions, potentially leading to the synthesis of valuable chiral building blocks. nih.govnih.gov Research has demonstrated that trifluoromethyl ketones are more reactive than their non-fluorinated counterparts in nucleophilic additions with benzylboronates. nih.gov

Reactivity of the Fluorinated Naphthalene (B1677914) Ring

The presence of both an activating naphthalene system and deactivating substituents creates a nuanced reactivity profile for the aromatic core. The outcomes of substitution reactions are determined by a delicate balance of electronic and steric effects.

Electrophilic aromatic substitution on naphthalene is generally faster than on benzene (B151609) and typically favors the C1 (α) position over the C2 (β) position due to the greater stability of the resulting carbocation intermediate. wikipedia.orgyoutube.com However, in this compound, the directing effects of the existing substituents must be considered.

The acetyl group at the C2 position is a deactivating group and a meta-director. libretexts.org This means it will direct incoming electrophiles to the C5 and C7 positions. The fluorine atom at the C6 position is also deactivating due to its inductive effect but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. pressbooks.pub Therefore, the fluorine atom directs incoming electrophiles to the C5 and C7 positions.

Since both the acetyl and fluoro groups direct incoming electrophiles to the same positions (C5 and C7), the regioselectivity of electrophilic aromatic substitution on this compound is strongly predicted to occur at these positions. The relative ratio of substitution at C5 versus C7 would be influenced by the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

SubstituentPositionElectronic EffectDirecting EffectPredicted Positions for EAS
AcetylC2Deactivating, meta-directingDirects to C5, C7C5 and C7
FluoroC6Deactivating, ortho-, para-directingDirects to C5, C7C5 and C7

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly under forcing conditions with strong nucleophiles. The SNAr mechanism is favored on aromatic rings that are electron-deficient and possess a good leaving group. wikipedia.org

In this molecule, the acetyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. osti.govnih.gov The fluorine atom is a viable leaving group for SNAr reactions; in fact, fluoride (B91410) is often a better leaving group than other halogens in this context because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. wikipedia.org

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic compounds. researchgate.netresearchgate.net In the case of this compound, the acetyl group has the potential to act as a directing group, guiding a metal catalyst to a specific C-H bond.

While the acetyl group itself is not the most common directing group, related carbonyl functionalities have been shown to direct C-H activation. For instance, amides derived from carboxylic acids are effective directing groups in palladium-, rhodium-, and ruthenium-catalyzed C-H functionalization reactions. nih.gov The development of regioselective functionalization of 1-carbonylnaphthalenes using the carbonyl as a directing group is an active area of research, with a focus on the challenging peri position. anr.fr

Rhodium(III)-catalyzed C-H functionalization has been successfully applied to the synthesis of naphthalenes, demonstrating the utility of this approach for building complexity on the naphthalene scaffold. pressbooks.pub Given these precedents, it is conceivable that under appropriate catalytic conditions, the acetyl group of this compound could direct the functionalization of the naphthalene ring, most likely at the ortho C1 or C3 positions, or potentially at the more sterically accessible peri C8 position.

Stereoselective Transformations at the α-Position to the Carbonyl

The presence of the carbonyl group in this compound opens up a range of possibilities for stereoselective transformations at the adjacent α-carbon. These reactions are of significant interest as they allow for the introduction of new chiral centers, leading to enantiomerically enriched products that are valuable in medicinal chemistry and materials science.

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino ketones. While there are no specific reports on the use of this compound in this reaction, extensive research has been conducted on the asymmetric Mannich reaction of other α-fluoroaryl ketones. nih.gov These studies provide a strong basis for predicting the behavior of the title compound.

A notable example is the use of a dinuclear zinc-ProPhenol catalyst system for the direct, highly enantio- and diastereoselective Mannich reaction of α-fluoroketones with N-Boc-protected imines. nih.govnih.gov This methodology has been shown to be effective for a variety of α-fluoroaryl ketones, affording the corresponding β-amino products in high yields and with excellent stereocontrol. researchgate.netresearchgate.net

Table 2: Representative Asymmetric Mannich Reaction of α-Fluoroaryl Ketones

α-Fluoroaryl KetoneImineCatalyst SystemDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Reference
2-Fluoro-1-indanoneN-Boc-p-anisylimine(R,R)-ProPhenol/Et₂Zn>20:198% nih.gov
2-Fluoro-1-tetraloneN-Boc-p-anisylimine(R,R)-ProPhenol/Et₂Zn>20:199% nih.gov
1-(4-Fluorophenyl)-2-fluoroethanoneN-Boc-p-anisylimine(R,R)-ProPhenol/Et₂Zn10:196% nih.gov

Given these results, it is highly probable that this compound would be a suitable substrate for this type of transformation, yielding chiral β-amino ketones with high stereoselectivity.

Beyond the Mannich reaction, other asymmetric transformations can be employed to introduce a chiral center at the α-position of α-fluoroaryl ketones. These include asymmetric reductions and alkylations.

Asymmetric Reduction: The enantioselective reduction of the ketone functionality in this compound would produce a chiral β-fluoro alcohol. A variety of catalytic systems have been developed for the asymmetric hydrogenation of ketones, often employing ruthenium or iridium catalysts with chiral ligands. nih.gov The Noyori asymmetric hydrogenation is a prominent example that has been successfully applied to a wide range of ketones. youtube.com Biocatalytic reductions using ketoreductases also offer a green and highly selective alternative for the synthesis of chiral alcohols from prochiral ketones. nih.gov

Asymmetric Alkylation: The direct asymmetric α-alkylation of ketones is a challenging but highly desirable transformation. nih.gov Recent advances have demonstrated the feasibility of this reaction using nickel-catalyzed cross-coupling of enolizable ketones with unactivated alkyl halides. nih.gov The regioselectivity of alkylation at the α-position can often be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). youtube.comyoutube.com For this compound, deprotonation would likely occur at the methyl group to form an enolate, which could then be alkylated asymmetrically using a chiral catalyst or auxiliary.

These stereoselective transformations highlight the synthetic utility of this compound as a precursor to a diverse range of chiral, fluorinated naphthalene derivatives.

Derivatization Strategies and Synthetic Utility

The strategic derivatization of this compound allows for the construction of a diverse array of chemical structures. The interplay between the ketone and the fluoronaphthalene moiety guides its synthetic utility in forming heterocyclic systems, undergoing functional group interconversions, and directing further substitutions on the aromatic core.

Condensation Reactions for Formation of Heterocyclic Compounds

The ketone functionality of this compound is a key handle for building heterocyclic rings through condensation reactions. The adjacent methyl group provides an acidic α-proton, enabling the formation of enolates or enol-equivalents, while the carbonyl carbon acts as an electrophilic site.

A primary application is in the Claisen-Schmidt condensation to form chalcones, which are valuable precursors to various heterocycles. researchgate.netnih.gov For instance, the reaction of this compound with an appropriate aromatic aldehyde under basic conditions yields an α,β-unsaturated ketone, a (E)-1-(6-fluoronaphthalen-2-yl)-3-arylprop-2-en-1-one derivative. These chalcones can then undergo cyclocondensation with reagents like urea, thiourea, or guanidine (B92328) to form pyrimidine-based structures. researchgate.net

Another significant pathway is the Knorr pyrazole (B372694) synthesis and related cyclocondensations. nih.gov Reaction of this compound with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole rings. nih.govorganic-chemistry.org The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration. Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can be used to construct substituted pyrazoles. nih.govbeilstein-journals.org

The versatility of this ketone as a building block is further demonstrated in multicomponent reactions, where it can react with various substrates in a single pot to generate complex heterocyclic systems, such as pyrazol-5-yl-1H-imidazoles. clockss.org

Table 1: Examples of Heterocyclic Synthesis Starting from this compound

Starting Material(s)Reagent(s)Product TypeGeneral Reaction
This compound, Aromatic AldehydeBase (e.g., KOH, NaOH)ChalconeClaisen-Schmidt Condensation
Chalcone derivativeUrea, Guanidine, or ThioureaPyrimidine derivativeCyclocondensation
This compoundHydrazine or Substituted HydrazinePyrazoleKnorr Pyrazole Synthesis
This compound1,3-Dicarbonyl Compound, HydrazineSubstituted PyrazoleCyclocondensation

Modifications and Functional Group Interconversions of the Ketone

The ketone group of this compound can be converted into a range of other functional groups, expanding its synthetic utility.

One common transformation is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into terminal amides or thioamides. wikipedia.orgmsu.eduorganic-chemistry.orgresearchgate.net Treatment of this compound with sulfur and an amine, such as morpholine, followed by hydrolysis, yields 2-(6-fluoronaphthalen-2-yl)acetic acid or its corresponding amide. wikipedia.orgmsu.edubldpharm.com This reaction effectively moves the carbonyl functionality to the terminal carbon of the acetyl group and oxidizes it.

The ketone can also be oxidized to form an α-keto acid. For example, oxidation of the related 2-(6-chloronaphthalen-2-yl)ethanone can yield 2-(6-chloronaphthalen-2-yl)-2-oxoacetic acid, suggesting a similar transformation is possible for the fluoro-analog. chemsrc.com

Furthermore, the acetyl group can be a precursor for other functionalizations. For instance, the methyl group can be brominated to yield a phenacyl bromide derivative, 1-bromo-2-(6-fluoronaphthalen-2-yl)ethanone, a potent alkylating agent for the synthesis of other compounds.

Table 2: Functional Group Interconversions of the Ketone Moiety

ReactionReagentsProduct Functional Group
Willgerodt-KindlerSulfur, Morpholine, then H₂O/H⁺Carboxylic Acid/Amide
OxidationOxidizing Agent (e.g., SeO₂)α-Keto Acid
α-BrominationBromineα-Bromo Ketone
ReductionReducing Agent (e.g., NaBH₄)Secondary Alcohol
Oxime FormationHydroxylamineOxime

Regioselective Functionalization Guided by the Fluorine and Naphthalene Substituents

The existing substituents on the naphthalene ring—the fluorine atom at C6 and the acetyl group at C2—direct the regioselectivity of further electrophilic aromatic substitution reactions. The acetyl group is a deactivating, meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group.

In the case of nitration, the incoming nitro group is directed to specific positions on the naphthalene ring. For example, the nitration of 2-acetyl-6-aminonaphthalene, a related compound, results in the introduction of a nitro group. nih.gov For this compound, the directing effects of both the acetyl and fluoro groups must be considered. The acetyl group at C2 deactivates the ring and would direct incoming electrophiles to positions C5 and C7. The fluorine at C6 would direct electrophiles to the ortho positions (C5 and C7) and the para position (which is occupied by the other ring). Therefore, electrophilic substitution, such as nitration or bromination, is expected to occur preferentially at the C5 or C7 positions, guided by the combined directing effects of the existing substituents.

Applications in Advanced Organic Synthesis

Precursor for Complex Naphthalene-Containing Architectures

The rigid, planar structure of the naphthalene (B1677914) core is a desirable feature in many complex organic molecules. 1-(6-Fluoronaphthalen-2-yl)ethanone serves as a readily available starting material for the elaboration of more intricate naphthalene-containing systems.

While direct evidence for the use of this compound in the synthesis of the naturally occurring naphthalene derivatives dehydrocacalohastine and musizin is not prominent in the available literature, the synthesis of these compounds from other substituted naphthalene precursors highlights the importance of such building blocks. For instance, dehydrocacalohastine has been synthesized from 1-bromonaphthalen-2-ol, and musizin from naphthalene-1,8-diol. chemistryviews.orgresearchgate.net These syntheses underscore the general strategy of employing functionalized naphthalenes as starting points for complex natural product synthesis. The presence of the acetyl and fluoro groups in this compound offers alternative synthetic handles that could potentially be exploited in novel synthetic routes to these and other naphthalene-based natural products.

This compound is a key precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. wikipedia.org The carbon-fluorine bond, while strong, can be activated under specific reaction conditions to facilitate the formation of new carbon-carbon bonds. This reactivity is particularly useful in building larger, more complex aromatic structures.

Recent advances in mechanochemistry have demonstrated that fluoroarenes can react with unfunctionalized aromatic compounds, such as benzene (B151609) and toluene, to form new C-C bonds, effectively linking two aromatic rings together. wikipedia.org This process, which can be achieved by grinding the reactants with a metal like lithium in a ball mill, allows for the construction of intricate molecular frameworks from simple and abundant starting materials. wikipedia.org The fluorine atom in this compound makes the naphthalene ring electron-deficient, priming it for nucleophilic aromatic substitution (SNAr) type reactions, which are instrumental in the creation of these larger fused systems.

Interactive Table: Reactivity of Halogenated Naphthalenes in Synthesis

PrecursorHalogenReactivity AdvantagePotential Products
This compoundFluorineGood leaving group in SNAr; enables C-C bond formationPolycyclic Aromatic Hydrocarbons, Fused Ring Systems
1-Bromonaphthalen-2-olBromineVersatile for cross-coupling reactions (e.g., Suzuki, Heck)Biaryls, Substituted Naphthalenes
1-(6-Chloronaphthalen-2-yl)ethanoneChlorineCost-effective; moderate reactivityVarious substituted naphthalenes

Utility as Key Intermediates in Specialty Chemical Synthesis

The combination of the naphthalene core with a reactive ketone and a modifiable fluorine atom makes this compound a valuable intermediate in the synthesis of a range of specialty chemicals with diverse applications.

Naphthalene derivatives are recognized for their applications in the agrochemical industry. nih.gov Furthermore, the incorporation of fluorine into organic molecules is a well-established strategy for enhancing the efficacy and metabolic stability of agrochemicals. researchgate.netnih.gov Approximately 25% of commercially available agrochemicals contain fluorine, with a significant portion being aromatic fluorine compounds. researchgate.net The fluorine atom can improve properties such as lipophilicity and binding affinity to biological targets. researchgate.net While specific agrochemicals derived directly from this compound are not widely documented in public literature, its structural motifs—a fluorinated aromatic ring and a naphthalene scaffold—position it as a highly promising precursor for the development of novel herbicides, fungicides, and insecticides. nih.govresearchgate.net

The extended π-system of the naphthalene ring is a fundamental component of many organic dyes and chromophores. This compound is listed as a building block for fluorescent dyes and polyaromatics, indicating its utility in this field. fluorochem.co.uk The synthesis of advanced chromophores, such as naphthalocyanine-like dyes which absorb in the near-infrared (NIR) region, often relies on functionalized naphthalene precursors. nih.gov The acetyl group in this compound can be readily transformed into other functional groups, providing a handle to construct more complex dye structures through condensation or coupling reactions. The fluorine atom can also be substituted to append other chromophoric units, allowing for the fine-tuning of the dye's absorption and emission properties.

The development of new materials for electronic and optical applications is a rapidly growing field of research. Polycyclic aromatic hydrocarbons, for which this compound is a precursor, are of significant interest for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. wikipedia.org The ability to construct large, well-defined π-conjugated systems from this building block is crucial for these applications. The fluorine substitution can also impart desirable properties to the final materials, such as improved charge transport characteristics and enhanced stability. The compound is categorized under materials for polyaromatics and fluorinated rings, underscoring its relevance in materials science. fluorochem.co.uk

Role in Chiral Molecule Synthesis

The prochiral nature of this compound, specifically its carbonyl group, makes it a valuable precursor for the generation of chiral secondary alcohols. The strategic location of the fluorine atom on the naphthalene scaffold offers a unique opportunity to create chiral building blocks with a fluoro-functionalized aromatic system. These chiral synthons are of significant interest in the development of novel therapeutic agents and advanced materials.

Enantioselective Access to Fluoro-Containing Chiral Centers

The primary route to establishing a chiral center from this compound involves the enantioselective reduction of its ketone moiety to a secondary alcohol. This transformation can be achieved through various asymmetric catalysis methods, including enzymatic reductions and transition-metal-catalyzed asymmetric hydrogenation.

Enzymatic Reduction:

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective method for the synthesis of enantiopure alcohols. While specific studies on the enzymatic reduction of this compound are not extensively documented, the general applicability of ADHs to aromatic ketones suggests its potential as a substrate. For instance, alcohol dehydrogenases have been successfully employed for the asymmetric reduction of analogous acetophenone (B1666503) derivatives, yielding the corresponding (R)- or (S)-alcohols with high enantiomeric excess (ee). The choice of enzyme and reaction conditions, such as pH and co-factor regeneration system, would be critical in achieving high stereoselectivity for the desired enantiomer of 1-(6-Fluoronaphthalen-2-yl)ethanol.

Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation (ATH) using catalysts derived from ruthenium, rhodium, or iridium, in combination with chiral ligands, is another powerful tool for the enantioselective reduction of ketones. These reactions typically employ isopropanol (B130326) or formic acid as the hydrogen source. The selection of the chiral ligand is paramount in dictating the stereochemical outcome of the reduction. While direct examples involving this compound are scarce in peer-reviewed literature, the broad substrate scope of many ATH systems for other aromatic ketones provides a strong basis for its successful application.

Preparation of Enantiopure Synthetic Intermediates

The enantiomerically enriched 1-(6-Fluoronaphthalen-2-yl)ethanol, obtained through the methods described above, serves as a versatile chiral intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized or used as a directing group in subsequent stereoselective reactions.

Table 1: Potential Chiral Intermediates from this compound

Starting MaterialReactionChiral IntermediatePotential Applications
This compoundEnantioselective Reduction(R)-1-(6-Fluoronaphthalen-2-yl)ethanolPrecursor for chiral pharmaceuticals, liquid crystals
This compoundEnantioselective Reduction(S)-1-(6-Fluoronaphthalen-2-yl)ethanolPrecursor for chiral pharmaceuticals, liquid crystals

The resulting chiral fluoronaphthyl alcohol can be a key building block in the synthesis of bioactive compounds. The fluorine atom can participate in favorable interactions with biological targets, potentially enhancing binding affinity and metabolic stability. Furthermore, the naphthalene core provides a rigid scaffold that can be further elaborated to construct complex molecular architectures. The enantiopure nature of these intermediates is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms for Synthetic Transformations

The elucidation of reaction mechanisms for synthetic transformations involving 1-(6-fluoronaphthalen-2-yl)ethanone would rely on a combination of kinetic and spectroscopic techniques to identify transient species and understand the sequence of bond-making and bond-breaking events.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. libretexts.org By replacing an atom at a specific position in the molecule with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE (kH/kD > 1) typically indicates that the bond to the isotopically labeled atom is broken in the rate-determining step.

For this compound, KIE studies could be instrumental in understanding mechanisms of reactions such as enolate formation, aldol (B89426) condensations, or electrophilic aromatic substitution. For instance, in a base-catalyzed enolization, a primary deuterium (B1214612) KIE would be expected if the deprotonation of the acetyl group's alpha-carbon is the rate-limiting step.

While specific KIE data for this compound is not available, the principles are well-established. For example, in the bromination of acetone, a significant KIE of 7 was observed, indicating that the tautomerization involving C-H bond breaking is the rate-determining step. libretexts.org

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction pathway. Techniques such as NMR, IR, and mass spectrometry, often at low temperatures, can be employed to detect and structurally elucidate transient species.

In reactions involving this compound, potential intermediates could include:

Enolates: Formed by the deprotonation of the acetyl group, these are key intermediates in aldol and Claisen-type reactions.

Meisenheimer complexes: In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the naphthalene (B1677914) ring could lead to the formation of these stabilized anionic intermediates. researchgate.net

Carbocation intermediates (Wheland intermediates): In electrophilic aromatic substitution reactions, the attack of an electrophile on the fluoronaphthalene ring would generate these resonance-stabilized carbocations. researchgate.net

The stability and structure of these intermediates would be influenced by the electronic effects of the fluorine and acetyl substituents on the naphthalene ring.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies by offering insights into molecular structure, reactivity, and reaction pathways at an atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. crimsonpublishers.com For this compound, DFT calculations could be used to determine:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electron distribution: Calculating atomic charges and mapping the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity towards electrophiles and nucleophiles, respectively. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory determined a HOMO-LUMO energy gap of 3.765 eV. nih.govnortheastern.edu Similar calculations for this compound would provide valuable data on its electronic characteristics.

Table 1: Hypothetical DFT Data for this compound

ParameterPredicted ValueSignificance
HOMO Energy-Indicates susceptibility to electrophilic attack
LUMO Energy-Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap-Relates to chemical reactivity and stability
Dipole Moment-Indicates overall polarity of the molecule

Note: This table is hypothetical and intended for illustrative purposes, as specific DFT data for this compound is not currently published.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the exploration of potential energy surfaces for chemical reactions. nih.govelifesciences.org For this compound, MD simulations could be employed to:

Analyze the conformational preferences of the acetyl group relative to the naphthalene ring.

Simulate reaction pathways by modeling the approach of reactants and the formation of transition states and intermediates. This can be particularly useful for understanding complex, multi-step reactions.

While all-atom MD simulations are computationally intensive, they can provide a dynamic picture of molecular interactions that is not accessible through static DFT calculations alone.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Computational methods are increasingly used to predict the outcome of chemical reactions, including regioselectivity and stereoselectivity.

Regioselectivity: In electrophilic aromatic substitution, for example, the preferred site of attack on the this compound ring can be predicted by calculating the relative stabilities of the possible Wheland intermediates using DFT. researchgate.net Similarly, for nucleophilic aromatic substitution, the stability of Meisenheimer complexes can be assessed. researchgate.net Machine learning models trained on quantum mechanical descriptors are also emerging as powerful tools for predicting regioselectivity. mit.eduresearchgate.net

Stereoselectivity: For reactions creating a new chiral center, such as the reduction of the ketone or an aldol reaction, computational models can predict the favored stereoisomer. arxiv.org This is typically achieved by calculating the energies of the diastereomeric transition states leading to the different products. The lower energy transition state corresponds to the major product. Advances in computational chemistry have made it possible to quantitatively predict stereoselectivity in many cases. rsc.org

Influence of Fluorine Substitution on Reactivity and Selectivity

The introduction of a fluorine atom onto the naphthalene scaffold at the 6-position significantly modulates the electronic environment and spatial characteristics of the molecule, thereby influencing the reactivity and selectivity of the acetyl group at the 2-position. This influence is primarily exerted through a combination of electronic effects (inductive and resonance) and steric or conformational factors.

Inductive and Resonance Effects of Fluorine on the Naphthalene Ring

The fluorine atom exhibits a dual electronic nature that is critical to understanding its impact on the reactivity of the naphthalene ring system. mdpi.com

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. vaia.com This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the naphthalene ring and towards the fluorine atom. This withdrawal of electron density deactivates the aromatic system, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene. The deactivating nature of halogens, particularly fluorine, is a well-documented phenomenon in aromatic chemistry. vaia.comlibretexts.org

Resonance Effect (+R): Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density is known as a positive resonance (or mesomeric) effect. mdpi.comlibretexts.org While the inductive effect deactivates the entire ring, the resonance effect preferentially increases electron density at the ortho and para positions relative to the fluorine atom.

The quantitative impact of substituents on the electronic nature of an aromatic ring can be estimated using Hammett substituent constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The table below provides context for the electronic effect of fluorine compared to other substituents.

SubstituentHammett Constant (σp)Electronic Effect
-OCH₃-0.27Electron-Donating
-CH₃-0.17Electron-Donating
-F +0.06 Weakly Electron-Withdrawing
-Cl+0.23Electron-Withdrawing
-Br+0.23Electron-Withdrawing
-CF₃+0.54Strongly Electron-Withdrawing
-NO₂+0.78Strongly Electron-Withdrawing
Data derived from established Hammett constant tables. Note that the overall effect of Fluorine is a balance of its strong inductive withdrawal and moderate resonance donation.

Steric Hindrance and Conformational Preferences Induced by Fluorine

Beyond electronic effects, the fluorine atom can also influence the molecule's reactivity through steric and conformational control.

Steric Hindrance: The fluorine atom is relatively small (van der Waals radius of ~1.47 Å), and in the C-6 position, it does not impose significant direct steric hindrance on the acetyl group located at the C-2 position. In naphthalene chemistry, steric hindrance is often a more significant factor for substituents at the 1-position (alpha), which can interact with the hydrogen atom at the 8-position. stackexchange.com The placement of the acetyl group at the 2-position (beta) is generally less sterically crowded, a factor that often favors the formation of 2-substituted naphthalenes when using bulky reagents. stackexchange.com

Conformational Preferences: The fluorine substituent can exert a more subtle but important influence on the preferred conformation of the acetyl group relative to the plane of the naphthalene ring. Studies on analogous systems, such as 2'-fluoroacetophenones, have revealed that fluorine substitution can lock the acetyl group into a specific orientation. nih.gov It is proposed that the acetyl group and the fluorine-substituted ring adopt an s-trans conformation, where the carbonyl group points away from the fluorine. This preference is driven by stereoelectronic factors, including the minimization of dipole-dipole repulsions between the electronegative fluorine and the carbonyl oxygen. nih.govresearchgate.net

While direct conformational analysis of this compound is not widely reported, it is reasonable to infer that such conformational preferences exist. A favored conformation could influence reactivity by altering the accessibility of the carbonyl carbon to incoming nucleophiles. The study of through-space NMR coupling constants between the fluorine and the acetyl protons (or carbons) is a primary method for determining such conformational biases. nih.gov

The following table, based on data from 2'-fluoro-substituted acetophenone (B1666503) derivatives, illustrates how through-space NMR coupling constants can provide evidence for specific conformations. nih.gov

Coupling NucleiCoupling TypeTypical Coupling Constant (J)Implication
Hα–F5JHF3.2–5.0 HzIndicates proximity in space, supporting a preferred s-trans conformation.
Cα–F4JCF6.7–11.6 HzStrong through-space coupling confirms the conformational preference.
This table presents example data from related acetophenone systems to demonstrate the analytical principle used to determine conformational preferences induced by fluorine.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes to 1-(6-Fluoronaphthalen-2-yl)ethanone

Traditional syntheses of aryl ketones often rely on classical methods such as Friedel-Crafts acylation, which can generate significant chemical waste and require harsh conditions. The future of synthesizing this compound is geared towards "green chemistry" principles, emphasizing atom economy, reduced environmental impact, and enhanced safety. researchgate.netresearchgate.net

Key research thrusts in this area include:

Catalytic Friedel-Crafts Reactions: Moving away from stoichiometric Lewis acids (like AlCl₃) towards catalytic systems that can be used in smaller quantities and potentially recycled. This reduces waste and simplifies purification.

Direct C-H Acylation: Developing methods for the direct acylation of 2-fluoronaphthalene (B33398), which would be a highly atom-economical approach. This remains a significant challenge in synthetic chemistry but represents a major goal for sustainable manufacturing.

Biocatalytic Approaches: Utilizing enzymes or whole-cell systems to perform the acylation. Biocatalysis can offer high selectivity under mild, aqueous conditions, representing a significant advancement in green chemical synthesis. researchgate.net

Alternative Energy Sources: Employing microwave irradiation or photochemical methods to drive the synthesis could lead to faster reaction times and potentially novel reaction pathways with improved energy efficiency.

Synthetic Strategy Conventional Approach Emerging Sustainable Alternative Key Advantages of Alternative
Acylating Agent Source Acetyl chloride / Acetic anhydride (B1165640)Biologically-derived acetic acid or estersRenewable feedstock, reduced toxicity.
Catalyst/Reagent Stoichiometric AlCl₃ (Lewis Acid)Catalytic zeolites, solid acid catalysts, or enzymatic catalysts.Reduced waste, catalyst recyclability, milder reaction conditions.
Solvent Chlorinated solvents (e.g., Dichloromethane)Greener solvents (e.g., 2-MeTHF, ionic liquids) or solvent-free conditions.Lower environmental impact, reduced worker exposure.
Purification Aqueous workup with neutralization, column chromatography.Direct crystallization, solvent extraction with recyclable solvents.Minimized waste streams, lower energy consumption.

Exploration of New Reactivity Modes and Catalytic Systems for its Transformation

Beyond its synthesis, future research will explore novel ways to transform this compound into more complex and valuable derivatives. The presence of the ketone, the fluorine atom, and the naphthalene (B1677914) core provides multiple sites for chemical modification.

Emerging areas of exploration include:

Asymmetric Catalysis: Development of highly enantioselective methods for the reduction of the ketone to form chiral alcohols or for the α-functionalization of the acetyl group. These chiral products are of high value in the synthesis of pharmaceuticals.

C-H Functionalization: Directly modifying the C-H bonds of the naphthalene ring is a powerful strategy for rapidly building molecular complexity. nih.gov Future work will likely focus on developing regioselective catalytic systems to functionalize specific positions on the ring, guided by the existing substituents.

Photoredox Catalysis: Using light-driven catalytic cycles to enable previously difficult transformations. This could include novel cross-coupling reactions or the generation of radical intermediates from the ketone for subsequent reactions, all under mild conditions.

Dual Catalysis: Combining two different catalytic cycles in one pot to achieve tandem reactions. For example, one catalyst could activate the ketone while another activates a coupling partner, allowing for the direct construction of complex bonds in a single step.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. umontreal.cathieme-connect.de For this compound, this integration represents a major area for future development.

Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.gov This can lead to higher yields, improved purity, and inherently safer processes, especially for exothermic reactions. allfordrugs.com

High-Throughput Experimentation (HTE): Utilizing automated, parallel synthesis platforms to rapidly screen a wide range of catalysts, reagents, and reaction conditions. nih.gov This can accelerate the discovery of optimal synthetic routes and novel transformations of the title compound. For example, HTE could be used to quickly identify the best catalyst for a new cross-coupling reaction at the naphthalene core.

Parameter Batch Processing Flow Chemistry Advantages of Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio; potential for hot spots.Excellent heat transfer due to high surface area-to-volume ratio.Enhanced safety, better temperature control, ability to run highly exothermic reactions. umontreal.ca
Mixing Often inefficient, especially on a large scale.Rapid and efficient mixing through diffusion in small channels.Higher reaction rates, improved yields, and better product consistency.
Scalability Challenging; "scaling up" often requires complete re-optimization.Straightforward; "scaling out" by running longer or using parallel reactors.Faster transition from laboratory discovery to industrial production.
Safety Large volumes of hazardous materials are present at one time.Small reactor volumes mean only a small amount of material is reacting at any given moment.Significantly reduced risk of runaway reactions or accidents.

Expansion of Applications in Target-Oriented Synthesis of Complex Organic Molecules

This compound is a versatile intermediate, and its future applications will focus on its use as a cornerstone in the synthesis of increasingly complex and functionally diverse organic molecules. nih.gov The fluoronaphthalene motif is a privileged structure in many areas of chemical biology and drug discovery.

Future synthetic campaigns leveraging this compound may include:

Medicinal Chemistry: Its use as a starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or anti-infective agents. The ketone handle allows for the straightforward introduction of various heterocyclic systems commonly found in pharmaceuticals. beilstein-journals.org

Materials Science: Incorporation into organic light-emitting diode (OLED) materials, fluorescent probes, or functional polymers. The rigid, aromatic structure of the naphthalene core provides desirable photophysical and electronic properties.

Agrochemicals: Development of new fungicides or herbicides, where the fluorinated aromatic core can enhance biological activity and metabolic stability.

The strategic elaboration of the ketone group, combined with further functionalization of the naphthalene ring, will enable synthetic chemists to access a wide array of complex molecular architectures for diverse applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-Fluoronaphthalen-2-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated naphthalene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-fluoro-4-propoxybenzaldehyde can undergo acylation to introduce the ethanone group . Alternative routes include condensation reactions with fluorinated aromatic aldehydes under acidic conditions (e.g., glacial acetic acid and ZnCl₂), as demonstrated in similar naphthalene-based ethanones .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹). Data acquisition in CCl₄ or CS₂ solutions ensures resolution .
  • Mass Spectrometry (EI) : Determines molecular ion peaks (e.g., m/z 188 for C₁₂H₉FO) and fragmentation patterns. Reference NIST databases for ionization energy comparisons (e.g., IE ≈ 9.0–9.3 eV) .
  • NMR : ¹³C NMR resolves aromatic carbons (δ 110–160 ppm) and the ketone carbon (δ ~200 ppm). Fluorine substituents cause deshielding in adjacent protons .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer : Key properties include:
PropertyValueMethodReference
Boiling Point~469 KNIST Data
LogP~2.1 (calc)QSPR Models
SolubilityLow in H₂OExperimental
These inform solvent selection, reaction temperatures, and purification strategies.

Advanced Research Questions

Q. How can molecular docking predict the biological activity of fluorinated ethanones?

  • Methodological Answer :
  • Software : Use PyRx or Discovery Studio for docking simulations.
  • Targets : Prioritize enzymes with fluorophilic binding pockets (e.g., cytochrome P450).
  • Validation : Compare binding energies (ΔG) with known inhibitors. For example, 1-(2-hydroxy-5-methylphenyl)ethanone showed binding efficacy of -7.2 kcal/mol against bacterial enzymes .
  • Limitations : Account for fluorine’s electronegativity, which may alter binding interactions .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare IR/MS/NMR results with NIST-standardized databases .
  • Error Analysis : Check for solvent effects (e.g., CCl₄ vs. CS₂ shifts in IR) or ionization method variability in MS .
  • Case Study : Discrepancies in ionization energy (9.02 vs. 9.27 eV) were resolved by validating via photoelectron spectroscopy (PE) and electron impact (EI) methods .

Q. What role does fluorine play in modulating reactivity and bioactivity?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s -I effect stabilizes intermediates in electrophilic substitution (e.g., acylation) .
  • Bioactivity : Fluorine enhances membrane permeability (LogP optimization) and resistance to metabolic oxidation. Chlorine analogs (e.g., 6-chloro-naphthalen-2-yl derivatives) showed improved antimicrobial activity .

Q. How to assess ADMET compliance for fluorinated ethanones?

  • Methodological Answer :
  • Lipinski’s Rule : Verify molecular weight (<500), H-bond donors/acceptors (≤5/10). For example, 1-(2-hydroxy-5-methylphenyl)ethanone met all criteria (MW = 164.2, HBD = 1) .
  • Toxicity Prediction : Use SwissADME or ProTox-II to flag hepatotoxicity risks. Experimental validation via Ames testing is recommended .

Q. How to mitigate risks when toxicological data is limited?

  • Methodological Answer :
  • Precautionary Measures : Use fume hoods (P261) and avoid dermal exposure (P262) per GHS guidelines .
  • Alternatives : Substitute with less hazardous analogs (e.g., methoxy instead of nitro groups) if reactivity allows .

Q. What strategies optimize reaction yields in fluorinated ethanone synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test AlCl₃ vs. FeCl₃ for Friedel-Crafts efficiency. AlCl₃ gave 75% yield in 1-(3-fluoro-4-propoxyphenyl)ethanone synthesis .
  • Solvent Optimization : Polar aprotic solvents (DMF) improve solubility of fluorinated intermediates .

Q. How do substituents influence biological activity in naphthalenyl ethanones?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Chlorine at the 6-position (vs. fluorine) increased antimicrobial efficacy by 40% in agar diffusion assays .
  • Mechanistic Insight : Electron-withdrawing groups enhance interaction with bacterial DNA gyrase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.